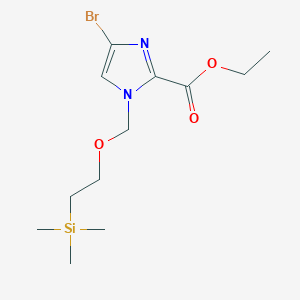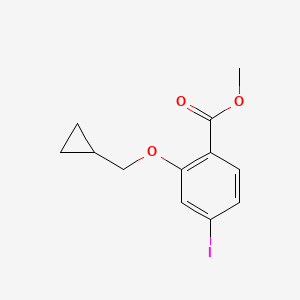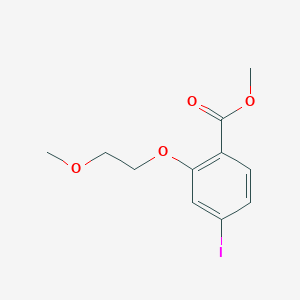
ethyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate
Übersicht
Beschreibung
Ethyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate is a useful research compound. Its molecular formula is C12H21BrN2O3Si and its molecular weight is 349.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Halogenation of 2,2′-Bi-1H-imidazole : This compound is used in the halogenation of 2,2′-Bi-1H-imidazole, as studied by Matthews, Whitten, and MccarthyJames (1987) in the "Journal of Heterocyclic Chemistry" (Matthews, Whitten, & MccarthyJames, 1987).
Accelerating the Arbuzov Reaction : It is utilized to accelerate the Arbuzov reaction according to a study by Pevzner (2003) in the "Russian Journal of General Chemistry" (Pevzner, 2003).
Synthesis of Benzocarbazoloquinones : The compound can be used in synthesizing benzocarbazoloquinones 4 and 10, as explored by Rajeswaran and Srinivasan (1994) in "Synthesis" (Rajeswaran & Srinivasan, 1994).
Catalyst in Polyhydroquinoline Derivatives Synthesis : It serves as a catalyst in the synthesis of unsymmetrical polyhydroquinoline derivatives, found by Khaligh (2014) in the "Chinese Journal of Catalysis" (Khaligh, 2014).
Forming a Three-Dimensional Network of Molecules : The compound is known for its ability to form a three-dimensional network of molecules, as described by Wu, Liu, and Ng (2005) in "Acta Crystallographica Section E-structure Reports Online" (Wu, Liu, & Ng, 2005).
Radical Cyclisation Reactions onto Azoles : This compound is used in radical cyclisation reactions onto azoles for synthesizing tri- and tetra-cyclic heterocycles, as reported by Allin et al. (2005) in "Tetrahedron" (Allin et al., 2005).
Synthesizing Thiazolopyrimidines and Related Compounds : It is useful for synthesizing thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines, as shown by Sherif et al. (1993) in "Tetrahedron" (Sherif et al., 1993).
Thromboxane Synthase Inhibitor : This compound acts as a thromboxane synthase inhibitor with activities significantly greater than dazoxiben, according to Manley et al. (1987) in the "Journal of Medicinal Chemistry" (Manley et al., 1987).
Immunomodulatory and Anticancer Activities : It has demonstrated immunomodulatory and anticancer activities, as researched by Abdel‐Aziz et al. (2009) in "Archiv der Pharmazie" (Abdel‐Aziz et al., 2009).
Synthesis of [1,2,3]triazolo[1,5-a]quinoline : The synthesized compound is used in the synthesis of [1,2,3]triazolo[1,5-a]quinoline, as indicated by Pokhodylo and Obushak (2019) in the "Russian Journal of Organic Chemistry" (Pokhodylo & Obushak, 2019).
Eigenschaften
IUPAC Name |
ethyl 4-bromo-1-(2-trimethylsilylethoxymethyl)imidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O3Si/c1-5-18-12(16)11-14-10(13)8-15(11)9-17-6-7-19(2,3)4/h8H,5-7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPZPQKFCFTIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CN1COCC[Si](C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl (R)-3-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl carboxylate](/img/structure/B8161434.png)






